molecular formula C22H18N4OS B258365 1-(4-Methylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

1-(4-Methylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No. B258365
M. Wt: 386.5 g/mol
InChI Key: BNDLVRCSHTZNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone, also known as MPTES, is a chemical compound with potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone is not fully understood, but it is believed to involve the inhibition of enzymes through the formation of covalent bonds with the active site. This results in the disruption of normal enzyme function and subsequent downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific enzyme or cellular process targeted. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function. Inhibition of cancer cell growth may involve the induction of apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

1-(4-Methylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone has several advantages for use in lab experiments, including its high potency and selectivity for specific enzymes. However, it also has limitations, such as potential toxicity and lack of specificity for certain enzymes.

Future Directions

There are several future directions for research on 1-(4-Methylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone, including the development of more potent and selective inhibitors, evaluation of its potential as a therapeutic agent for neurodegenerative diseases and cancer, and exploration of its mechanism of action at the molecular level.
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the fields of medicinal chemistry and cancer research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

1-(4-Methylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone can be synthesized through a multistep process involving the reaction of 4-methylacetophenone with thiosemicarbazide, followed by cyclization with 4-phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiol. The final product is purified through recrystallization and characterized using spectroscopic techniques.

Scientific Research Applications

1-(4-Methylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied as a potential inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been evaluated for its potential as an anticancer agent, as it has shown promising activity against several cancer cell lines.

properties

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

1-(4-methylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C22H18N4OS/c1-16-7-9-17(10-8-16)20(27)15-28-22-25-24-21(18-11-13-23-14-12-18)26(22)19-5-3-2-4-6-19/h2-14H,15H2,1H3

InChI Key

BNDLVRCSHTZNJI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

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